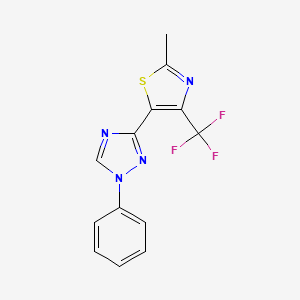

3-(2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl)-1-phenyl-1H-1,2,4-triazole

Description

The compound 3-(2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl)-1-phenyl-1H-1,2,4-triazole (CAS: 1180526-75-3) is a heterocyclic hybrid featuring a 1,2,4-triazole core linked to a 2-methyl-4-(trifluoromethyl)thiazole moiety and a phenyl group. Its molecular formula is C₇H₅F₃N₄S (molecular weight: 234.2 g/mol) . The trifluoromethyl group enhances electron-withdrawing properties, while the phenyl and thiazole rings contribute to π-π stacking and hydrophobic interactions. confirm its commercial availability for research applications .

Properties

IUPAC Name |

2-methyl-5-(1-phenyl-1,2,4-triazol-3-yl)-4-(trifluoromethyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3N4S/c1-8-18-11(13(14,15)16)10(21-8)12-17-7-20(19-12)9-5-3-2-4-6-9/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKWVENGODLCFLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(S1)C2=NN(C=N2)C3=CC=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

. Common synthetic routes include:

Thiazole Formation: : The thiazole ring can be synthesized through the reaction of α-haloketones with thiourea.

Trifluoromethylation: : The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

Triazole Formation: : The triazole ring can be formed through the reaction of hydrazine with a suitable precursor containing the thiazole and trifluoromethyl groups.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. This often requires the use of specialized equipment and controlled environments to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl)-1-phenyl-1H-1,2,4-triazole can undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

Reduction: : Reduction reactions can be used to modify the compound's structure and properties.

Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired outcome.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group enhances the stability and reactivity of the resulting compounds, making it valuable in organic synthesis.

Biology

In biological research, the compound is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.

Medicine

The compound has potential medicinal applications, particularly in the development of pharmaceuticals. Its unique structure and properties make it a candidate for drug discovery and development.

Industry

In industry, the compound is used in the production of agrochemicals, materials, and other chemical products. Its trifluoromethyl group imparts desirable properties to the final products, such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism by which 3-(2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl)-1-phenyl-1H-1,2,4-triazole exerts its effects depends on its molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to specific receptors or enzymes, leading to its biological activity. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Triazole-Thiazole Family

Several compounds share structural similarities with the target molecule, differing primarily in substituents and functional groups. Key examples include:

Table 1: Structural and Physical Comparison of Triazole-Thiazole Derivatives

Structural Characterization Techniques

- X-ray Crystallography : Compounds 4 and 5 () were analyzed using SHELX and ORTEP-3, tools critical for determining isostructural triclinic symmetry and molecular conformations .

- Spectroscopy : IR and NMR data for analogs () confirm functional group integration and purity, methodologies likely applicable to the target compound .

Biological Activity

3-(2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl)-1-phenyl-1H-1,2,4-triazole is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and enzyme inhibitory properties.

- Molecular Formula : C14H9F6N3O3S

- Molecular Weight : 413.3 g/mol

- CAS Number : 320420-63-1

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit notable antimicrobial properties. In a study evaluating various triazole derivatives, it was found that compounds with similar structural motifs to this compound demonstrated moderate activity against a range of bacteria including Staphylococcus aureus and Enterococcus faecalis .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Triazole A | Staphylococcus aureus | 32 µg/mL |

| Triazole B | Enterococcus faecalis | 16 µg/mL |

| Triazole C | Bacillus cereus | 64 µg/mL |

Antiviral Activity

The antiviral potential of triazole derivatives has also been explored. A study highlighted that certain triazoles exhibited broad-spectrum antiviral activity in vitro against both RNA and DNA viruses. Specifically, compounds similar to the target compound showed efficacy in inhibiting viral replication at non-toxic dosage levels .

Case Study: Antiviral Efficacy

In a controlled study involving a triazole derivative with structural similarities to our compound, researchers reported significant inhibition of viral replication in cell cultures infected with Influenza and Herpes Simplex Virus. The compound demonstrated an IC50 value of approximately 25 µM against these viruses .

Enzyme Inhibition

The inhibition of enzymes is another critical aspect of the biological activity of triazoles. The compound's structure suggests potential interaction with various enzymes. For instance, studies have shown that triazole derivatives can inhibit carbonic anhydrase-II (CA-II), an enzyme involved in numerous physiological processes .

Table 2: Enzyme Inhibition Data

| Compound Name | Enzyme Target | IC50 Value (µM) |

|---|---|---|

| Triazole Derivative A | Carbonic Anhydrase-II | 15 |

| Triazole Derivative B | Carbonic Anhydrase-II | 20 |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of triazole compounds. The presence of electron-withdrawing groups like trifluoromethyl enhances the lipophilicity and bioavailability of these compounds, contributing to their antimicrobial and antiviral activities .

Q & A

Basic: What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?

Answer:

Key methods include:

- Microwave-assisted synthesis : Optimal conditions involve 165°C, 12.2 bar pressure, and 45-minute reaction time, achieving higher yields (85–92%) compared to conventional heating .

- Heterogeneous catalysis : Using PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C for 1 hour, followed by TLC monitoring and recrystallization in aqueous acetic acid (yields ~70–80%) .

| Method | Conditions | Yield | Reference |

|---|---|---|---|

| Microwave-assisted | 165°C, 12.2 bar, 45 min | 85–92% | |

| Heterogeneous catalysis | PEG-400, 70–80°C, 1 hour | 70–80% |

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm for phenyl), thiazole/triazole protons (δ 8.5–9.0 ppm), and trifluoromethyl splitting patterns .

- IR spectroscopy : Confirm C-F stretches (1000–1100 cm⁻¹), thiazole C=N (1600–1650 cm⁻¹), and triazole C-N (1500–1550 cm⁻¹) .

- Mass spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced: How can conflicting NMR/IR data be resolved for substituted triazole-thiazole hybrids?

Answer:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings .

- Computational IR prediction : Use Multiwfn to simulate IR spectra and compare with experimental data (e.g., trifluoromethyl group vibrations) .

- X-ray crystallography : Validate structural assignments via SHELXL refinement of crystal structures (e.g., resolving tautomerism in triazole rings) .

Advanced: What computational approaches predict electronic properties of trifluoromethyl-substituted hybrids?

Answer:

- DFT calculations : Optimize geometry at B3LYP/6-311++G(d,p) level to analyze frontier molecular orbitals (FMOs) and electrostatic potential (ESP) maps using Multiwfn .

- Molecular docking : Study interactions with biological targets (e.g., antimicrobial enzymes) using AutoDock Vina, focusing on trifluoromethyl’s role in binding affinity .

Basic: What purification methods are effective for this compound?

Answer:

- Recrystallization : Use aqueous acetic acid or ethanol-water mixtures to remove unreacted starting materials .

- Column chromatography : Employ silica gel with ethyl acetate/hexane (3:7) for polar impurities .

Advanced: How do substituents (e.g., trifluoromethyl) influence biological activity?

Answer:

- SAR studies : Replace trifluoromethyl with methyl/chloro groups to assess antimicrobial potency. Fluorine enhances lipophilicity and membrane penetration .

- Enzyme assays : Test inhibitory activity against Candida albicans CYP51, correlating IC₅₀ values with substituent electronegativity .

Basic: What are common challenges in crystallizing this compound?

Answer:

- Twinning : Use SHELXL’s TWIN command to refine twinned data .

- Disorder : Apply PART instructions to model disordered trifluoromethyl groups .

Advanced: How to analyze electron density topology in this compound?

Answer:

- AIM analysis : Use Multiwfn to calculate bond critical points (BCPs) and Laplacian values, revealing covalent vs. non-covalent interactions (e.g., triazole-thiazole conjugation) .

Basic: What solvents are compatible with this compound?

Answer:

- Polar aprotic solvents : DMSO, DMF for reactions (high solubility).

- Non-polar solvents : Hexane for recrystallization (low solubility) .

Advanced: How to design analogs with improved pharmacokinetic properties?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.